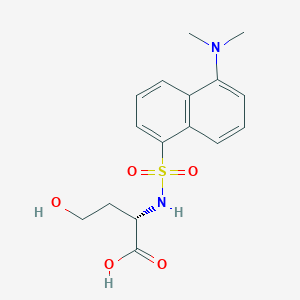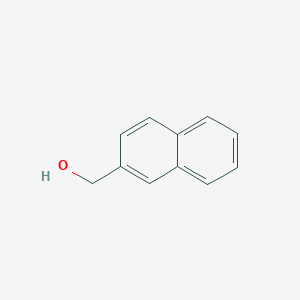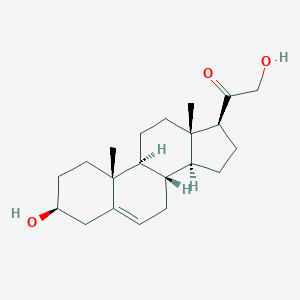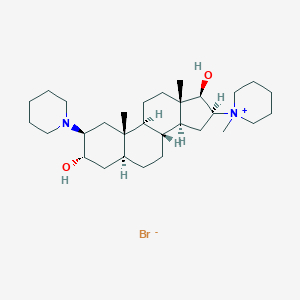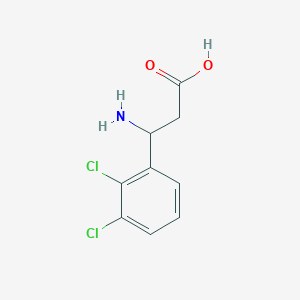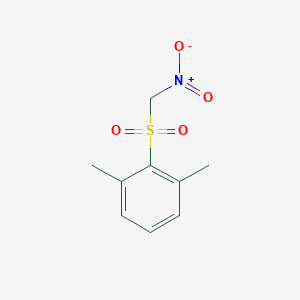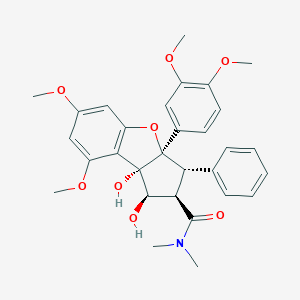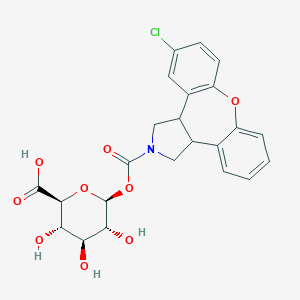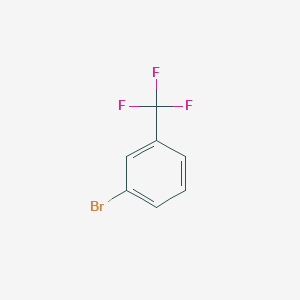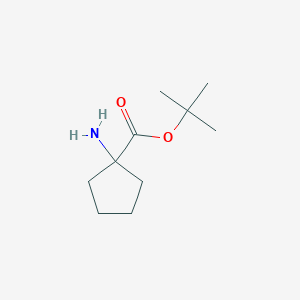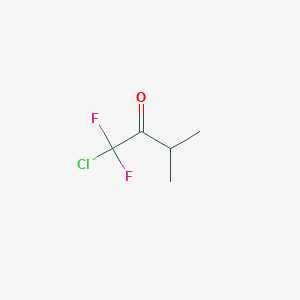
1-Chloro-1,1-difluoro-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1,1-difluoro-3-methylbutan-2-one, also known as CF3CH2Cl, is a colorless liquid with a pungent odor. It is a fluorinated ketone that is widely used in organic synthesis due to its unique chemical properties. This compound is an important intermediate in the production of various chemicals and pharmaceuticals.
作用机制
1-Chloro-1,1-difluoro-3-methylbutan-2-one acts as an electrophile and reacts with nucleophiles such as amines, alcohols, and thiols. It can also undergo nucleophilic substitution reactions with nucleophiles such as cyanide and alkoxides. 1-Chloro-1,1-difluoro-3-methylbutan-2-one is a reactive compound that can undergo a variety of chemical reactions.
生化和生理效应
1-Chloro-1,1-difluoro-3-methylbutan-2-one is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. It is also a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. 1-Chloro-1,1-difluoro-3-methylbutan-2-one can cause neurotoxicity and is classified as a hazardous substance.
实验室实验的优点和局限性
1-Chloro-1,1-difluoro-3-methylbutan-2-one is a versatile compound that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is commercially available. However, 1-Chloro-1,1-difluoro-3-methylbutan-2-one is a toxic and hazardous substance that requires special handling and disposal procedures. It should be used in a well-ventilated laboratory with appropriate safety equipment.
未来方向
There are many future directions for the research and development of 1-Chloro-1,1-difluoro-3-methylbutan-2-one. One area of research is the development of new synthetic methods for 1-Chloro-1,1-difluoro-3-methylbutan-2-one that are more efficient and environmentally friendly. Another area of research is the application of 1-Chloro-1,1-difluoro-3-methylbutan-2-one in the production of new chemicals and pharmaceuticals. 1-Chloro-1,1-difluoro-3-methylbutan-2-one has potential as a building block for the synthesis of new drugs with improved efficacy and safety profiles. Furthermore, the toxicological and environmental effects of 1-Chloro-1,1-difluoro-3-methylbutan-2-one need to be further investigated to ensure its safe use and disposal.
合成方法
The synthesis of 1-Chloro-1,1-difluoro-3-methylbutan-2-one involves the reaction of 3-methyl-2-butanone with chlorine and hydrogen fluoride. This reaction occurs under acidic conditions and produces 1-Chloro-1,1-difluoro-3-methylbutan-2-one as the main product. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学研究应用
1-Chloro-1,1-difluoro-3-methylbutan-2-one is widely used in organic synthesis as a building block for the production of various chemicals and pharmaceuticals. It is used in the synthesis of herbicides, insecticides, and fungicides. 1-Chloro-1,1-difluoro-3-methylbutan-2-one is also used in the production of pharmaceuticals such as antiviral and anticancer drugs. Due to its unique chemical properties, 1-Chloro-1,1-difluoro-3-methylbutan-2-one is an important intermediate in the production of many high-value chemicals.
属性
CAS 编号 |
121412-64-4 |
|---|---|
产品名称 |
1-Chloro-1,1-difluoro-3-methylbutan-2-one |
分子式 |
C5H7ClF2O |
分子量 |
156.56 g/mol |
IUPAC 名称 |
1-chloro-1,1-difluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H7ClF2O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3 |
InChI 键 |
XPSXCTJXZOXUSH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C(F)(F)Cl |
规范 SMILES |
CC(C)C(=O)C(F)(F)Cl |
同义词 |
2-Butanone, 1-chloro-1,1-difluoro-3-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



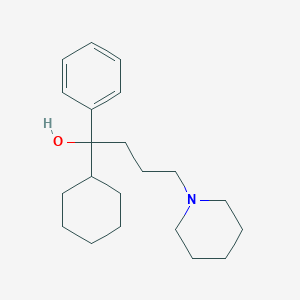
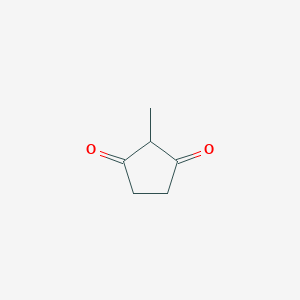
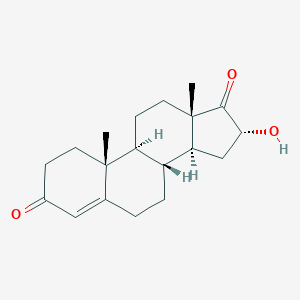
dimethyl-](/img/structure/B45161.png)
